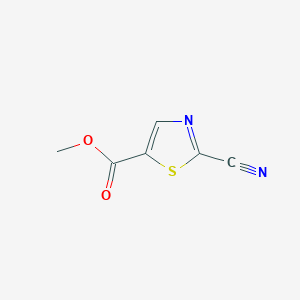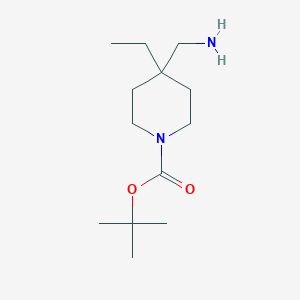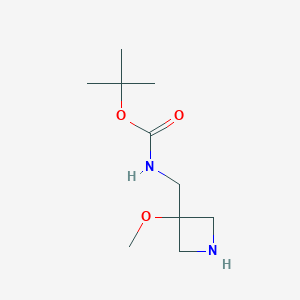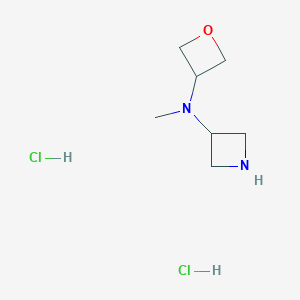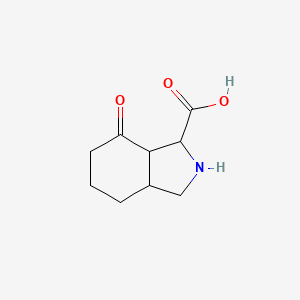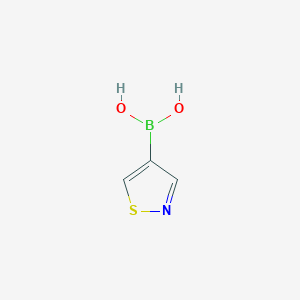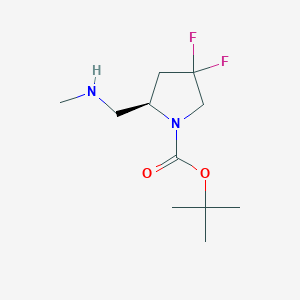
(R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine
Descripción general
Descripción
The description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its common name and any other names it’s known by in the scientific community.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity.Aplicaciones Científicas De Investigación
Synthesis of Nonproteinogenic Amino Acids
(R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine has been used as a starting material in the synthesis of various nonproteinogenic amino acids. These include open-chain amino acids, α-aminocycloalkanecarboxylic acids, and heterocyclic α-amino acids containing pyrrolidine and other rings. This demonstrates its utility in creating diverse amino acid structures (Seebach, Dziadulewicz, Behrendt, Cantoreggi, & Fitzi, 1989).
Organocatalysis
The compound is also involved in organocatalysis, particularly in the synthesis of stereoselective molecules. For instance, it has been used in the preparation of Proline-2-triethyl-ethylamide hexafluorophosphate, an organocatalyst, demonstrating its role in facilitating certain chemical reactions (Srivastava, 2022).
Asymmetric Synthesis
Asymmetric synthesis, crucial for producing optically active compounds, is another application. The compound has been used in the asymmetric synthesis of N-substituted pyrrolidines, highlighting its significance in creating chiral molecules (Harrison & O’Brien, 2001).
Lithium Polymer Electrolytes
In the field of material science, particularly in the development of lithium polymer electrolytes, difluoroalkoxyborane compounds, potentially related to (R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine, have been explored. These studies focus on improving ionic conductivities and understanding the interactions of different components within electrolytes (Zygadło‐Monikowska et al., 2007).
Rhodium-Catalyzed Amidation
The compound is also pertinent in rhodium-catalyzed amidation processes. These processes facilitate the creation of N-Boc protected arylamines, a class of compounds with various applications in organic chemistry (Grohmann, Wang, & Glorius, 2013).
Palladium-Catalyzed Arylation
Palladium-catalyzed α-arylation using N-Boc pyrrolidine, which can involve compounds like (R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine, is another application. This process is significant in synthesizing complex organic molecules, such as alkaloids and pharmaceuticals (Barker, McGrath, Klapars, Stead, Zhou, Campos, & O’Brien, 2011).
Pharmaceutical Intermediate Synthesis
In pharmaceutical research, (R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine can be a key intermediate in the synthesis of various drugs. For instance, its derivatives have been used in synthesizing sigma-1 receptor modulators, demonstrating its role in developing therapeutic agents (Kuznecovs, Baskevics, Orlova, Belyakov, Domraceva, Vorona, & Veinberg, 2020).
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Direcciones Futuras
This involves predicting or suggesting future research directions. It could involve potential applications, modifications to improve its properties, or new synthesis methods.
Please note that this is a general approach and the specific details would vary depending on the compound. For “®-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine”, you may need to refer to scientific literature or databases for detailed information.
Propiedades
IUPAC Name |
tert-butyl (2R)-4,4-difluoro-2-(methylaminomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-11(12,13)5-8(15)6-14-4/h8,14H,5-7H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLHTVXAQWRDGH-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CNC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@@H]1CNC)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 6-(aminomethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1404929.png)
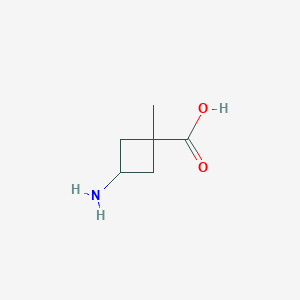
![5-methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1404932.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]pyrimidin-2-amine hydrochloride](/img/structure/B1404933.png)
![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B1404935.png)
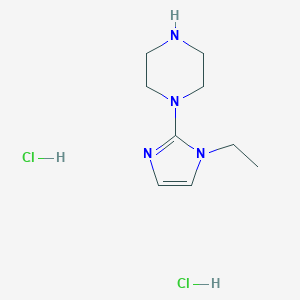
![2-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1404940.png)

